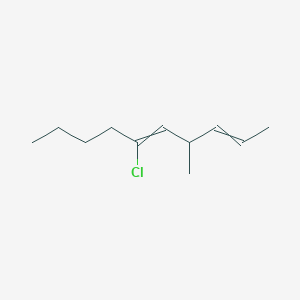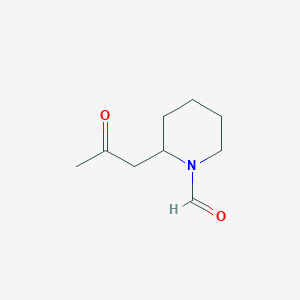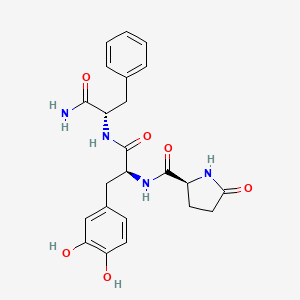
5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-phenylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-phenylalaninamide is a complex organic compound that belongs to the class of peptides It is composed of several amino acids, including 5-oxo-L-proline, 3-hydroxy-L-tyrosine, and L-phenylalanine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-phenylalaninamide typically involves the stepwise coupling of the constituent amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides (e.g., DCC) and coupled together in a specific sequence. After the coupling reactions, the protecting groups are removed to yield the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the peptide is assembled on a solid support, allowing for easy purification and handling.
化学反応の分析
Types of Reactions
5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the tyrosine residue can be oxidized to form a quinone.
Reduction: The carbonyl group on the proline residue can be reduced to form a secondary alcohol.
Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinone derivatives of the tyrosine residue.
Reduction: Secondary alcohol derivatives of the proline residue.
Substitution: Halogenated or nitrated derivatives of the phenylalanine residue.
科学的研究の応用
5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用機序
The mechanism of action of 5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site and preventing its normal function.
類似化合物との比較
Similar Compounds
5-Oxo-L-proline: A precursor in the synthesis of 5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-phenylalaninamide.
3-Hydroxy-L-tyrosine: Another constituent amino acid with similar properties.
L-Phenylalanine: A common amino acid found in many peptides.
Uniqueness
This compound is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
66067-50-3 |
|---|---|
分子式 |
C23H26N4O6 |
分子量 |
454.5 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(3,4-dihydroxyphenyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H26N4O6/c24-21(31)16(10-13-4-2-1-3-5-13)26-23(33)17(11-14-6-8-18(28)19(29)12-14)27-22(32)15-7-9-20(30)25-15/h1-6,8,12,15-17,28-29H,7,9-11H2,(H2,24,31)(H,25,30)(H,26,33)(H,27,32)/t15-,16-,17-/m0/s1 |
InChIキー |
FGAGEKTWUPQEST-ULQDDVLXSA-N |
異性体SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
正規SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol](/img/structure/B14465856.png)


![1-methyl-3-[3-(2-phenylethoxy)phenyl]-3-propylazetidine](/img/structure/B14465888.png)
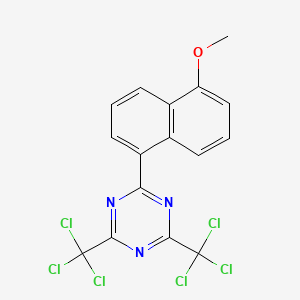
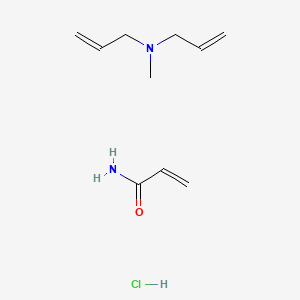
![Methyl 4,5-dihydrothieno[2,3-c]pyridine-5-carboxylate](/img/structure/B14465907.png)

